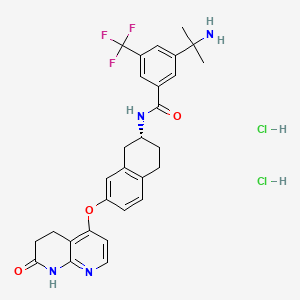

ML786 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMWHXHMDZCGEX-GHVWMZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31Cl2F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML786 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML786 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor targeting the Raf family of serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in a multitude of human cancers, making it a critical target for therapeutic intervention.[1][2] ML786 demonstrates robust inhibitory activity against wild-type and mutant forms of B-Raf, as well as C-Raf, leading to the suppression of downstream signaling and inhibition of tumor growth.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of ML786 dihydrochloride, including its primary molecular targets, the signaling pathways it modulates, quantitative data on its inhibitory potency, and detailed protocols for key experimental validation.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Raf kinases, which are central to the MAPK/ERK signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.

The MAPK/ERK pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by extracellular signals such as growth factors. This activation leads to the recruitment and activation of the small GTPase Ras. Activated Ras, in turn, recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which subsequently phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.

This compound is an ATP-competitive inhibitor that binds to the kinase domain of Raf enzymes, preventing the phosphorylation and activation of MEK.[4] By inhibiting Raf, ML786 effectively blocks the entire downstream signaling cascade, leading to a decrease in the phosphorylation of ERK (pERK).[1] This inhibition of a central signaling node results in the suppression of cancer cell proliferation and tumor growth, particularly in cancers harboring activating mutations in B-Raf, such as the V600E mutation commonly found in melanoma.[1][3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various kinases using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (nM) |

| B-Raf (V600E) | 2.1[1][3] |

| B-Raf (wild-type) | 4.2[3] |

| C-Raf | 2.5[1][3] |

| Abl-1 | <0.5[1] |

| DDR2 | 7.0[1] |

| EPHA2 | 11[1] |

| KDR | 6.2[1] |

| RET | 0.8[1] |

| pERK (in A375 cells) | 60[1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action of ML786 and the experimental approaches to validate it, the following diagrams are provided in the DOT language for Graphviz.

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: A generalized experimental workflow for characterizing a Raf kinase inhibitor like ML786.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro IC50 value of this compound against Raf kinases. It measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant human B-Raf (V600E), wild-type B-Raf, or C-Raf enzyme

-

MEK1 (inactive) as a substrate

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration should typically range from 1 µM to 0.01 nM.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the serially diluted ML786 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing the Raf kinase and MEK1 substrate in the kinase assay buffer. Add 5 µL of this master mix to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific Raf isoform.

-

Add 2.5 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each ML786 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ML786 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot for pERK Inhibition in a Cellular Context

This protocol assesses the ability of this compound to inhibit the MAPK pathway in a cellular environment by measuring the phosphorylation of ERK.

Materials:

-

A375 (human melanoma, B-Raf V600E mutant) or other suitable cancer cell line

-

This compound

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 2-4 hours. Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK using densitometry software.

-

Calculate the ratio of pERK to total ERK for each treatment condition.

-

Plot the normalized pERK levels against the ML786 concentration to determine the cellular IC50 for pERK inhibition.

-

Conclusion

This compound is a potent inhibitor of the Raf kinases, with a clear mechanism of action centered on the suppression of the MAPK/ERK signaling pathway. Its low nanomolar potency against key Raf isoforms and its demonstrated ability to inhibit ERK phosphorylation in cancer cells underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of ML786 and other Raf kinase inhibitors in preclinical research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of ML786 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases, demonstrating significant activity against B-Raf^V600E^, C-Raf, and wild-type B-Raf with IC50 values in the low nanomolar range.[1][2] It also exhibits inhibitory effects on other tyrosine kinases such as Abl-1, DDR2, EPHA2, and RET.[1][2] By targeting the Raf-MEK-ERK signaling pathway, ML786 has been shown to inhibit pERK formation and attenuate tumor growth in melanoma cell xenografts expressing the B-Raf^V600E^ mutation in vivo.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic route and purification methods for ML786 dihydrochloride, based on established chemical principles and published methodologies for analogous compounds.

Core Synthesis and Purification

The synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of three key intermediates, their subsequent coupling, and final salt formation. The following sections detail a plausible and technically sound approach to the preparation of this compound.

I. Synthesis of Key Intermediates

A. Intermediate 1: 3-(1-(tert-butoxycarbonylamino)-1-methylethyl)-5-(trifluoromethyl)benzoic acid

This intermediate provides the core benzamide (B126) moiety of ML786. The synthesis involves the introduction of a protected amino group and a trifluoromethyl group onto a benzoic acid scaffold.

Experimental Protocol:

-

Step 1: Synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid: Commercially available 3,5-dibromobenzoic acid is subjected to a selective trifluoromethylation reaction.

-

Step 2: Synthesis of methyl 3-bromo-5-(trifluoromethyl)benzoate: The carboxylic acid is esterified, for example, by treatment with methanol (B129727) in the presence of an acid catalyst.

-

Step 3: Synthesis of methyl 3-(1-hydroxy-1-methylethyl)-5-(trifluoromethyl)benzoate: A Grignard reaction using methylmagnesium bromide on the corresponding ketone (after conversion of the bromo-group) can install the tertiary alcohol.

-

Step 4: Synthesis of methyl 3-(1-amino-1-methylethyl)-5-(trifluoromethyl)benzoate: The alcohol can be converted to an amine via a Ritter reaction or other amination methods.

-

Step 5: Boc-protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc

2O). -

Step 6: Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide.

B. Intermediate 2: (2R)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine (as a protected derivative)

This chiral intermediate forms the central tetralin backbone of ML786. The synthesis requires the establishment of the correct stereochemistry at the C2 position.

Experimental Protocol:

-

Step 1: Synthesis of 7-methoxy-1-tetralone: This can be prepared from commercially available starting materials.[3]

-

Step 2: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime: The tetralone is converted to its oxime.

-

Step 3: Reduction and chiral resolution: The oxime is reduced to the corresponding amine. The racemic amine can then be resolved into its enantiomers using a chiral acid, such as mandelic acid, followed by crystallization.[4]

-

Step 4: Boc-protection: The resolved (R)-amine is protected with a Boc group.

-

Step 5: Demethylation: The methoxy (B1213986) group is cleaved to reveal the free hydroxyl group, for example, using boron tribromide.

C. Intermediate 3: 4-chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-7-one

This intermediate provides the heterocyclic component of ML786.

Experimental Protocol:

A plausible synthesis for this intermediate can be adapted from known procedures for the synthesis of substituted tetrahydronaphthyridines.[5][6][7]

II. Assembly of ML786 and Final Salt Formation

A. Amide Coupling

The protected benzoic acid derivative (Intermediate 1) is coupled with the protected aminotetralin (Intermediate 2) to form the central amide bond.

Experimental Protocol:

To a solution of 3-(1-(tert-butoxycarbonylamino)-1-methylethyl)-5-(trifluoromethyl)benzoic acid and tert-butyl ((2R)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in an aprotic solvent such as dimethylformamide (DMF), a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated by aqueous work-up and purified by column chromatography.

B. Ether Formation (Mitsunobu or SNAr Reaction)

The hydroxyl group of the coupled product is then reacted with 4-chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-7-one (Intermediate 3) to form the ether linkage.

Experimental Protocol (via SNAr):

The coupled amide from the previous step is dissolved in a polar aprotic solvent like DMF or DMSO. A strong base, such as sodium hydride, is added to deprotonate the phenolic hydroxyl group. 4-chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-7-one is then added, and the reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is quenched, and the product is extracted and purified.

C. Deprotection

The Boc protecting groups on the two amine functionalities are removed under acidic conditions.

Experimental Protocol:

The Boc-protected ML786 precursor is dissolved in a suitable solvent like dioxane or dichloromethane. A solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature.[6][8][9][10] The progress of the deprotection is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the crude ML786 free base or its salt.

D. Dihydrochloride Salt Formation and Purification

The final step involves the formation of the stable dihydrochloride salt and its purification to high purity.

Experimental Protocol:

The crude ML786 free base is dissolved in a suitable solvent such as isopropanol (B130326) or a mixture of methanol and diethyl ether. A solution of hydrochloric acid in the same solvent is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification:

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) to achieve high purity. Alternatively, preparative reverse-phase HPLC can be employed for purification.[4][11][12][13][14] The purity of the final product is typically assessed by analytical HPLC, with a purity of ≥98% being standard for research-grade material.[1][2]

Quantitative Data Summary

Due to the proprietary nature of the specific synthesis of ML786, detailed step-by-step yield and purity data are not publicly available. The following table provides representative data for the final product based on information from commercial suppliers.

| Parameter | Value | Reference |

| Purity (by HPLC) | ≥98% | [1][2] |

| Molecular Formula | C | [1][2] |

| Molecular Weight | 611.48 g/mol | [1][2] |

Mandatory Visualizations

Signaling Pathway

ML786 functions as a potent inhibitor of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of ML786 on Raf kinases.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is summarized in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. US4760174A - Tetralin derivatives, their preparation and their use - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5750794A - Process for preparing chiral tetralone - Google Patents [patents.google.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. mcours.net [mcours.net]

- 11. Reverse Phase HPLC (RP-HPLC) - 1 purification [eurogentec.com]

- 12. selekt.biotage.com [selekt.biotage.com]

- 13. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 14. researchgate.net [researchgate.net]

Structural Characterization of ML786 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases, critical components of the MAPK signaling pathway. Dysregulation of this pathway is implicated in various cancers, making Raf inhibitors like ML786 significant subjects of research and drug development. This technical guide provides a comprehensive overview of the structural characterization of ML786 dihydrochloride, detailing its chemical and physical properties, and outlining the experimental protocols for its synthesis and analysis. The information presented is intended to support researchers in their efforts to understand and utilize this compound in preclinical and clinical studies.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₂₉H₂₉F₃N₄O₃·2HCl. It is known by its chemical name: 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)benzamide dihydrochloride and is also referred to as BGB659. The compound has a molecular weight of 611.48 g/mol .

This compound is soluble in water and DMSO up to 100 mM. For optimal stability, it is recommended to store the lyophilized solid at -20°C, where it is stable for up to 36 months. In solution, it should be stored at -20°C and used within three months to avoid degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₉F₃N₄O₃·2HCl | |

| Molecular Weight | 611.48 g/mol | |

| CAS Number | 1237536-18-3 | |

| Appearance | White Solid | |

| Purity | ≥98% (by HPLC) | |

| Solubility | ≤ 100 mM in water and DMSO | |

| Storage | Store lyophilized at -20°C |

Biological Activity

ML786 is a potent inhibitor of Raf kinases with IC₅₀ values of 2.1 nM, 2.5 nM, and 4.2 nM for B-RafV600E, C-Raf, and wild-type B-Raf, respectively. It also demonstrates inhibitory activity against other kinases such as Abl-1, DDR2, EPHA2, and RET. By inhibiting the Raf/MEK/ERK signaling pathway, ML786 has been shown to inhibit the formation of phosphorylated ERK (pERK) and reduce tumor growth in melanoma cell xenografts that have the B-RafV600E mutation.

Table 2: In Vitro Inhibitory Activity of ML786

| Target | IC₅₀ (nM) | Reference |

| B-RafV600E | 2.1 | |

| C-Raf | 2.5 | |

| Wild-type B-Raf | 4.2 | |

| Abl-1 | - | |

| DDR2 | - | |

| EPHA2 | - | |

| RET | - |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and structural characterization of this compound. These protocols are based on established methods for the characterization of small molecule inhibitors.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates. A generalized synthetic scheme is presented below. The detailed, step-by-step synthesis, including reaction conditions and purification methods, can be found in the primary literature, such as Gould et al., J. Med. Chem. 2011, 54, 1836–1846.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate all signals and determine the coupling constants (J values).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A sufficient number of scans is required due to the lower natural abundance of ¹³C.

-

Data Interpretation: The chemical shifts (δ), signal multiplicities (s, d, t, q, m), coupling constants (J), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are used to confirm the molecular structure of ML786.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound.

Protocol:

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) determined by the UV absorbance spectrum of the compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to an appropriate concentration.

Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and any impurities. A purity of ≥98% is generally required for research-grade material.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Protocol:

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Introduction: Infuse a dilute solution of this compound directly into the mass spectrometer or introduce it via an HPLC system.

-

Ionization Mode: Use positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is suitable for high-resolution mass measurements.

Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared to the calculated theoretical mass to confirm the elemental composition. For ML786, the expected monoisotopic mass of the free base (C₂₉H₂₉F₃N₄O₃) is approximately 538.22 g/mol .

Signaling Pathway

ML786 targets the Raf kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

Conclusion

This technical guide has provided a detailed overview of the structural characterization of this compound, a potent Raf kinase inhibitor. The information on its chemical and physical properties, along with the detailed experimental protocols for its synthesis and analysis, serves as a valuable resource for researchers in the field of cancer biology and drug discovery. The provided diagrams of the synthetic workflow, analytical procedures, and the targeted signaling pathway offer a clear visual representation of the key concepts. Adherence to these established methods will ensure the quality and reproducibility of future research involving this important compound.

ML786 Dihydrochloride: A Comprehensive Kinase Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor targeting key kinases involved in oncogenic signaling pathways. This document provides an in-depth technical overview of the kinase selectivity profile of ML786 dihydrochloride, complete with quantitative data, detailed experimental methodologies for kinase activity assessment, and a visual representation of its targeted signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.

Kinase Selectivity Profile of this compound

This compound has been characterized as a potent inhibitor of the Raf family of kinases, which are central components of the MAPK/ERK signaling cascade. Furthermore, it exhibits inhibitory activity against several other tyrosine kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases.

| Kinase Target | IC50 (nM) | Kinase Family |

| Abl-1 | <0.5 | Tyrosine Kinase |

| RET | 0.8 | Receptor Tyrosine Kinase |

| B-Raf (V600E) | 2.1 | Serine/Threonine Kinase |

| C-Raf | 2.5 | Serine/Threonine Kinase |

| B-Raf (wild-type) | 4.2 | Serine/Threonine Kinase |

| KDR (VEGFR2) | 6.2 | Receptor Tyrosine Kinase |

| DDR2 | 7.0 | Receptor Tyrosine Kinase |

| EPHA2 | 11 | Receptor Tyrosine Kinase |

This data is compiled from publicly available sources.[1][2][3][4][5]

Experimental Protocols: Biochemical Kinase Inhibition Assay

The determination of the IC50 values for this compound is typically performed using an in vitro biochemical kinase assay. The following protocol provides a representative methodology for assessing the inhibitory activity of a compound against a purified kinase, such as B-Raf or Abl.

Objective:

To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.

Materials and Reagents:

-

Kinase: Purified recombinant human kinase (e.g., B-Raf, Abl-1).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., biotinylated-MEK for Raf kinases).

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor like sodium orthovanadate.

-

Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Detection Reagent: A system to measure kinase activity, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Microplates: 96-well or 384-well plates suitable for the detection method.

-

Plate Reader: A luminometer or a TR-FRET capable plate reader.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the kinase assay buffer. A DMSO-only control is included to represent 0% inhibition, and a control without enzyme is used for background measurement.

-

Reaction Setup: The kinase, substrate, and serially diluted this compound are added to the wells of the microplate. The components are allowed to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time is optimized to ensure the reaction proceeds within the linear range.

-

Detection: Following incubation, the detection reagent is added to each well.

-

For Luminescence-based Assays (e.g., Kinase-Glo®): This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A higher light output indicates greater inhibition of kinase activity (less ATP consumed).

-

For TR-FRET Assays: The detection reagents typically include a labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal that is proportional to the kinase activity.

-

-

Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism of Action

This compound exerts its primary therapeutic effect through the inhibition of the RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes like B-Raf (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting B-Raf and C-Raf, this compound blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK. This ultimately leads to a reduction in the expression of genes involved in cell proliferation and survival.

References

In-Depth Technical Guide: ML786 Dihydrochloride Binding Affinity for BRAF V600E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ML786 dihydrochloride (B599025) for the oncogenic BRAF V600E mutant kinase. It includes quantitative data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the relevant signaling pathway and experimental workflows.

Core Data Presentation

The inhibitory activity of ML786 dihydrochloride has been quantified against BRAF V600E and other related kinases. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.

| Target | IC50 (nM) | Assay Type | Notes |

| BRAF V600E (V600EΔB-Raf) | 2.1 | Biochemical Kinase Assay | Demonstrates high potency against the primary oncogenic target. |

| Wild-type B-Raf | 4.2 | Biochemical Kinase Assay | Shows selectivity for the mutant over the wild-type form. |

| C-Raf | 2.5 | Biochemical Kinase Assay | Also exhibits potent inhibition of C-Raf. |

| A375 cells (p-ERK) | 60 | Cellular Assay | Inhibition of downstream signaling in a BRAF V600E mutant cell line.[1] |

| Abl-1 | <0.5 | Biochemical Kinase Assay | Potent off-target activity. |

| DDR2 | 7.0 | Biochemical Kinase Assay | Off-target activity. |

| EPHA2 | 11 | Biochemical Kinase Assay | Off-target activity. |

| KDR | 6.2 | Biochemical Kinase Assay | Off-target activity. |

| RET | 0.8 | Biochemical Kinase Assay | Potent off-target activity. |

Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key regulator of cell proliferation, survival, and differentiation. ML786 inhibits this pathway by targeting the mutated BRAF kinase.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and cellular effects of BRAF V600E inhibitors like ML786.

Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate by BRAF V600E. A europium-labeled antibody detects the phosphorylated substrate, and when a second fluorescently labeled antibody binds the substrate, FRET occurs. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Biotinylated MEK1 substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Europium-labeled anti-phospho-MEK1 antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and biotinylated MEK1 substrate in assay buffer to their final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted ML786 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the enzyme and substrate mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of a stop/detection mix containing the Europium-labeled anti-phospho-MEK1 antibody and SA-APC to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the ML786 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-ERK Assay

This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a downstream target of BRAF V600E, in a cellular context.

Principle: A375 cells, which harbor the BRAF V600E mutation, are treated with the inhibitor. The levels of phosphorylated ERK (p-ERK) are then quantified and normalized to the total amount of ERK protein.

Materials:

-

A375 melanoma cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Secondary antibodies (e.g., HRP-conjugated)

-

Chemiluminescent substrate

-

96-well plates

-

Western blot apparatus or ELISA plate reader

Procedure:

-

Cell Culture: Seed A375 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

Cell Lysis: Aspirate the media and lyse the cells with an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK and total ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Add a chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

-

Data Analysis: Plot the normalized p-ERK levels against the logarithm of the ML786 concentration and fit the data to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a BRAF V600E inhibitor.

References

The Discovery and Development of ML786 Dihydrochloride: A Potent Raf Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. Developed from the sorafenib (B1663141) scaffold, ML786 demonstrates significant inhibitory activity against B-Raf, particularly the oncogenic V600E mutant, as well as C-Raf. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of ML786 dihydrochloride, including detailed experimental protocols and quantitative pharmacological data.

Introduction: Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascade is a pivotal pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are central components of this pathway, acting as upstream activators of MEK1/2, which in turn phosphorylates and activates ERK1/2.

Activating mutations in the genes encoding components of this pathway are common drivers of tumorigenesis. Notably, mutations in the BRAF gene, with the V600E substitution being the most prevalent, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[1] This has made the development of targeted Raf inhibitors a cornerstone of precision oncology.

This compound emerged from optimization studies of the multi-kinase inhibitor sorafenib, with the goal of developing a more potent and selective Raf inhibitor.[1] This document details the preclinical data that characterize ML786 as a promising candidate for the treatment of cancers driven by aberrant Raf signaling.

Discovery and Synthesis

Lead Optimization from a Sorafenib Scaffold

The development of this compound was initiated from the chemical scaffold of sorafenib, an established multi-kinase inhibitor with activity against Raf kinases.[1] Through a focused lead optimization campaign, medicinal chemists aimed to enhance potency against Raf isoforms, improve pharmacokinetic properties, and potentially reduce off-target activities. This rational drug design approach led to the identification of ML786.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis of similar complex benzamide (B126) derivatives often involves multi-step reaction schemes.

Mechanism of Action and In Vitro Activity

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of Raf proteins, thereby blocking downstream signaling in the MAPK/ERK pathway.

Kinase Inhibition Profile

ML786 is a potent inhibitor of both wild-type and mutant B-Raf, as well as C-Raf.[1][2] It also exhibits inhibitory activity against other tyrosine kinases, including Abl-1, DDR2, EPHA2, and RET.[3] The in vitro inhibitory activity of ML786 against a panel of kinases is summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of ML786

| Kinase Target | IC50 (nM) |

| B-RafV600E | 2.1 |

| C-Raf | 2.5 |

| Wild-type B-Raf | 4.2 |

| Abl-1 | <0.5 |

| RET | 0.8 |

| KDR | 6.2 |

| DDR2 | 7.0 |

| EPHA2 | 11 |

| Data compiled from multiple sources.[1][2][3] |

Inhibition of Downstream Signaling

By inhibiting Raf kinases, ML786 effectively blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation of ERK. The inhibition of phosphorylated ERK (pERK) is a key pharmacodynamic marker of Raf inhibitor activity. In the A375 human melanoma cell line, which harbors the B-RafV600E mutation, ML786 inhibits the formation of pERK with an IC50 of 60 nM.[1][2]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the point of inhibition by ML786.

Preclinical Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic Profile

Preclinical studies in rats have demonstrated that ML786 possesses favorable pharmacokinetic properties, including excellent oral bioavailability.[1][2] A summary of the key pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Parameters of ML786 in Rats

| Parameter | Value |

| Oral Bioavailability (%) | 85 |

| AUC1-24h (10 mg/kg, p.o.) | 35.9 µM·h |

| Plasma Clearance (1 mg/kg, i.v.) | 0.44 L/h/kg |

| Volume of Distribution (Vss) | 3.93 L/kg |

| Data from in vivo studies in rats.[1][2] |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of ML786 was evaluated in a xenograft model using A375 human melanoma cells implanted in immunocompromised mice.[1] Oral administration of ML786 resulted in significant tumor growth inhibition.[1] Notably, at the efficacious dose of 75 mg/kg administered daily, there were no indications of toxicity or significant weight loss in the treated animals.[1]

Experimental Protocols

In Vitro Raf Kinase Inhibition Assay

A common method to determine the in vitro potency of a Raf inhibitor is a luminescence-based kinase assay.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro Raf kinase inhibition assay.

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer, typically containing a small percentage of DMSO.

-

Reaction Setup: In a multi-well plate, add the diluted compound, recombinant Raf kinase (e.g., B-RafV600E), a suitable substrate (e.g., inactive MEK1), and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition for each concentration of ML786 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for pERK Inhibition in A375 Cells

This protocol details the steps to assess the cellular activity of ML786 by measuring the levels of phosphorylated ERK.

Protocol:

-

Cell Culture and Treatment: Culture A375 human melanoma cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 3 hours). Include a vehicle control (DMSO).[4]

-

Protein Lysate Preparation: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting:

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[5]

-

Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.

A375 Melanoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of ML786.

Protocol:

-

Cell Preparation and Implantation: Harvest A375 cells during their exponential growth phase. Subcutaneously inject a suspension of A375 cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude mice).[6][7]

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 75-150 mm³), randomize the mice into treatment and control groups.[6]

-

Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 75 mg/kg, once daily for 21 days).[2] The control group receives a vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.[6]

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Clinical Development Status

As of the date of this document, there is no publicly available information from clinical trial registries or published literature indicating that this compound or its alternative identifier, BGB659, has entered human clinical trials.

Conclusion

This compound is a potent and orally bioavailable Raf kinase inhibitor that has demonstrated significant preclinical activity. Its strong inhibition of the MAPK/ERK signaling pathway, favorable pharmacokinetic profile, and robust in vivo efficacy in a melanoma xenograft model highlight its potential as a therapeutic agent for cancers driven by aberrant Raf signaling. Further investigation, including detailed toxicological studies and eventual clinical trials, would be necessary to fully elucidate its therapeutic utility in human patients. This document provides a foundational guide for researchers and drug development professionals interested in the preclinical profile of this promising compound.

References

- 1. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 2. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Trial Details [gisttrials.org]

- 4. shellchemtech.com [shellchemtech.com]

- 5. rsc.org [rsc.org]

- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arrowheadpharma.com [arrowheadpharma.com]

ML786 Dihydrochloride: A Technical Guide to a Potent and Selective Raf Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride (B599025) has emerged as a significant small molecule inhibitor targeting the Raf kinases, central components of the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of numerous human cancers, making selective Raf inhibition a compelling therapeutic strategy. This technical guide provides an in-depth overview of ML786 dihydrochloride, consolidating available data on its biochemical potency, cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays are provided to enable researchers to effectively evaluate and utilize this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and analytical methodologies.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The Raf kinase family, comprising A-Raf, B-Raf, and C-Raf, occupies a pivotal position as the initial kinase in this cascade, activated directly by Ras GTPases.[2] Notably, activating mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant percentage of human cancers, including melanoma, colorectal carcinoma, and papillary thyroid cancer, leading to constitutive pathway activation and uncontrolled cell growth.[3]

This compound is a potent and orally bioavailable inhibitor of Raf kinases.[3][4] Developed from a tetrahydronaphthalene scaffold, it demonstrates nanomolar inhibitory activity against both wild-type and mutant forms of B-Raf, as well as C-Raf.[4][5] This guide serves as a technical resource for researchers, providing detailed information on the biochemical and cellular characteristics of ML786, along with methodologies for its investigation.

Mechanism of Action and Signaling Pathway

ML786 is an ATP-competitive inhibitor that targets the kinase domain of Raf proteins, preventing the phosphorylation and subsequent activation of their downstream substrate, MEK1/2.[1][2] This blockade of MEK1/2 activation leads to the inhibition of ERK1/2 phosphorylation, the final kinase in the cascade.[4] Dephosphorylated, inactive ERK1/2 is unable to translocate to the nucleus and activate transcription factors responsible for promoting cell proliferation and survival.[6] The inhibitory action of ML786 on the MAPK/ERK pathway ultimately results in the suppression of tumor cell growth, particularly in cancers harboring activating BRAF mutations.[5]

Figure 1: MAPK/ERK signaling and the inhibitory action of ML786.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of ML786

| Target Kinase | IC₅₀ (nM) |

| V600EΔB-Raf | 2.1 |

| Wild-type B-Raf | 4.2 |

| C-Raf | 2.5 |

| Data sourced from MedchemExpress.[4] |

Table 2: Off-Target Kinase Inhibitory Activity of ML786

| Off-Target Kinase | IC₅₀ (nM) |

| Abl-1 | <0.5 |

| RET | 0.8 |

| KDR (VEGFR2) | 6.2 |

| DDR2 | 7.0 |

| EPHA2 | 11 |

| Data sourced from MedchemExpress.[4] |

Table 3: Cellular Activity and Pharmacokinetics of ML786

| Parameter | Value | Species |

| pERK Inhibition (A375 cells) IC₅₀ | 60 nM | Human |

| Oral Bioavailability (10 mg/kg) | 85% | Rat |

| AUC₁₋₂₄ₕ (10 mg/kg, p.o.) | 35.9 µM·h | Rat |

| Plasma Clearance (1 mg/kg, i.v.) | 0.44 L/h/kg | Rat |

| Volume of Distribution (Vss, 1 mg/kg, i.v.) | 3.93 L/kg | Rat |

| Data compiled from MedchemExpress and Network of Cancer Research.[3][4] |

Experimental Protocols

The following protocols are representative methodologies for the characterization of Raf inhibitors like ML786. Disclaimer: These are generalized protocols and may require optimization. The specific protocols used in the primary literature for ML786 by Gould et al. are not fully available in the public domain.

In Vitro Raf Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a Raf kinase by 50% (IC₅₀). It measures the amount of ATP remaining after the kinase reaction.

Figure 2: Generalized workflow for an in vitro kinase assay.

Materials:

-

Recombinant Raf kinase (e.g., B-Raf V600E, C-Raf)

-

Kinase substrate (e.g., inactive MEK1)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well assay plates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the diluted inhibitor, recombinant Raf kinase, and kinase substrate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection: Allow the plate to equilibrate to room temperature. Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each ML786 concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular pERK Inhibition Assay (Western Blot)

This assay measures the ability of ML786 to inhibit the phosphorylation of ERK in a cellular context, providing an indication of its target engagement and pathway inhibition in intact cells.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and optimization of potent and orally bioavailable tetrahydronaphthalene Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. acs.org [acs.org]

- 6. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake of ML786 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride (B599025) is a potent and orally bioavailable inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Understanding the cellular uptake of ML786 dihydrochloride is fundamental to optimizing its therapeutic efficacy and developing effective cancer treatments. This technical guide provides an in-depth overview of the known biological activity of this compound and proposes a comprehensive experimental framework to investigate its cellular uptake.

Biological Activity of this compound

This compound exerts its biological effect by inhibiting Raf kinases, which are central to the MAPK/ERK signaling cascade. This inhibition prevents the phosphorylation of downstream targets, ultimately leading to a reduction in cell proliferation and tumor growth.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against various kinases is summarized in the table below.

| Kinase Target | IC50 (nM) |

| B-RafV600E | 2.1 |

| C-Raf | 2.5 |

| Wild-type B-Raf | 4.2 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway

This compound targets the MAPK/ERK signaling pathway. A simplified diagram of this pathway is presented below, illustrating the point of inhibition by ML786.

Caption: MAPK/ERK pathway showing ML786 inhibition of Raf.

Proposed Experimental Protocols for Cellular Uptake Analysis

Due to a lack of specific published data on the cellular uptake of this compound, the following protocols are proposed as a robust framework for its investigation.

Experimental Workflow

A general workflow for investigating the cellular uptake of this compound is outlined below.

Caption: Proposed workflow for ML786 cellular uptake studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and helps to establish appropriate concentration ranges for subsequent uptake experiments.

Materials:

-

Target cancer cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Qualitative Cellular Uptake by Fluorescence Microscopy

This method visualizes the intracellular localization of this compound, assuming it possesses intrinsic fluorescence or is conjugated to a fluorescent tag.

Materials:

-

Target cancer cell line

-

Glass-bottom culture dishes or coverslips

-

This compound (fluorescently labeled, if necessary)

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Protocol:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

-

Treat the cells with a predetermined concentration of this compound for various time points (e.g., 30 min, 1h, 4h, 24h).

-

Wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with Hoechst 33342 for 10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for ML786 and Hoechst 33342.

Conclusion

While specific data on the cellular uptake of this compound is not yet available in the public domain, its known potent inhibitory activity against Raf kinases underscores the importance of such investigations. The experimental framework proposed in this guide provides a comprehensive approach to elucidating the mechanisms of its cellular entry and intracellular localization. Understanding these fundamental processes will be instrumental in the continued development and clinical application of this compound as a targeted cancer therapeutic.

Methodological & Application

Application Notes and Protocols for ML786 Dihydrochloride In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor of Raf kinases, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development and progression of numerous human cancers, making Raf kinases significant therapeutic targets.[1][3] ML786 has demonstrated potent inhibitory activity against both wild-type and mutant forms of B-Raf, as well as C-Raf.[3][4] These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of ML786 dihydrochloride against Raf kinases.

Signaling Pathway

The MAPK/ERK signaling cascade is a crucial pathway that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[1][5] Upon activation by upstream signals, Ras GTPase recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to modulate gene expression. ML786 exerts its effect by directly inhibiting the kinase activity of B-Raf and C-Raf.

Figure 1. Simplified MAPK signaling pathway indicating the inhibitory action of ML786 on Raf kinases.

Quantitative Data Summary

The inhibitory potency of this compound against various kinases is typically determined as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for ML786 against key target kinases.

| Kinase Target | IC₅₀ (nM) | Description |

| B-Raf (V600E) | 2.1 | The half-maximal inhibitory concentration against the common oncogenic mutant form of B-Raf.[3][4] |

| B-Raf (wild-type) | 4.2 | The half-maximal inhibitory concentration against the wild-type form of B-Raf.[3][4] |

| C-Raf | 2.5 | The half-maximal inhibitory concentration against C-Raf.[3][4] |

| Abl-1 | <0.5 | Off-target activity against Abl-1 tyrosine kinase.[3] |

| DDR2 | 7.0 | Off-target activity against Discoidin domain receptor 2.[3] |

| EPHA2 | 11 | Off-target activity against Ephrin type-A receptor 2.[3] |

| RET | 0.8 | Off-target activity against RET proto-oncogene.[3] |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocol: In Vitro Raf Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the IC₅₀ value of this compound against B-Raf or C-Raf. The assay measures the amount of ATP remaining in the reaction following the kinase-catalyzed phosphorylation of a substrate, typically inactive MEK1. A decrease in luminescence indicates higher kinase activity.

Materials:

-

Recombinant human B-Raf (wild-type or V600E mutant) or C-Raf enzyme

-

Recombinant human MEK1 (inactive) as a substrate

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

This compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in Kinase Assay Buffer to achieve the desired concentration range for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Enzyme and Substrate Preparation:

-

On the day of the experiment, thaw the recombinant Raf enzyme and MEK1 substrate on ice.

-

Dilute the Raf enzyme to the desired working concentration (e.g., 2-5 ng/µL) in ice-cold Kinase Assay Buffer.[5][6] The optimal concentration should be determined empirically.

-

Dilute the MEK1 substrate to the desired working concentration (e.g., 0.2 mg/mL) in Kinase Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or vehicle (DMSO in Kinase Assay Buffer for positive control) to the wells of the assay plate.

-

Add 10 µL of the diluted Raf enzyme to each well, except for the "no enzyme" negative control wells. Add 10 µL of Kinase Assay Buffer to the negative control wells.

-

Add 10 µL of the diluted MEK1 substrate to all wells.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Kₘ for the specific Raf kinase, typically in the range of 10-100 µM.

-

Gently mix the contents of the plate.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Allow the plate and the luminescence-based ATP detection reagent to equilibrate to room temperature.

-

Add 25 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the "no enzyme" negative control from all other readings.

-

Calculate the percentage of kinase inhibition for each ML786 concentration relative to the positive control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the ML786 concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

Application Notes and Protocols for Assessing the Efficacy of a NUDT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUDT5 (Nudix Hydrolase 5) has emerged as a significant therapeutic target in oncology, particularly in breast cancer.[1][2][3] It functions as a key regulator of ADP-ribose metabolism and is involved in supplying nuclear ATP, which is crucial for hormone-dependent gene regulation and proliferation.[4][5] NUDT5 is often overexpressed in breast cancer and is associated with a poorer prognosis.[1][2][3] Its inhibition has been shown to block estrogen signaling, suppress cancer cell proliferation, and impede migration and invasion.[3][4] These findings underscore the potential of NUDT5 inhibitors as a promising therapeutic strategy.

This document provides a comprehensive guide to cell-based assays for evaluating the efficacy of a NUDT5 inhibitor. While the compound ML786 dihydrochloride (B599025) is primarily known as a potent Raf kinase inhibitor, the following protocols are presented for a hypothetical NUDT5 inhibitor, referred to herein as "NUDT5i," to illustrate the experimental workflow for assessing the efficacy of any small molecule targeting NUDT5.

NUDT5 Signaling Pathway

The following diagram illustrates the role of NUDT5 in estrogen-receptor-positive (ER+) breast cancer signaling. Upon progestin stimulation, PARP generates ADP-ribose, which NUDT5 converts to AMP and subsequently ATP in the nucleus. This nuclear ATP pool is essential for chromatin remodeling and the transcription of genes that drive cell proliferation.

Experimental Workflow for Efficacy Assessment

A systematic approach is essential for evaluating the efficacy of a NUDT5 inhibitor. The workflow begins with assessing the compound's impact on cell viability, followed by confirming its direct engagement with the NUDT5 target within the cell. Finally, the effect on downstream signaling pathways is analyzed to understand the mechanism of action.

Experimental Protocols

Cell Viability Assay (CCK-8)

This assay determines the effect of the NUDT5 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

NUDT5 inhibitor (NUDT5i)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of NUDT5i in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NUDT5i. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of the NUDT5 inhibitor to the NUDT5 protein in intact cells.

Materials:

-

Breast cancer cell lines

-

NUDT5i

-

PBS, protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator)

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-NUDT5 antibody

Protocol:

-

Culture cells to 80-90% confluency and treat with NUDT5i or vehicle for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the amount of soluble NUDT5 in the supernatant by Western blotting.

-

Quantify the band intensities to determine the melting curve of NUDT5 in the presence and absence of the inhibitor.

Western Blot for Downstream Signaling

This protocol is used to assess the impact of NUDT5 inhibition on downstream signaling pathways, such as the AKT/Cyclin D1 pathway.[3]

Materials:

-

Breast cancer cell lines

-

NUDT5i

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Treat cells with NUDT5i at various concentrations for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

The quantitative data obtained from the assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability Inhibition by NUDT5i

| Cell Line | NUDT5i IC50 (µM) |

| MCF-7 | 5.2 ± 0.6 |

| T47D | 8.9 ± 1.1 |

| MDA-MB-231 | 15.4 ± 2.3 |

Table 2: CETSA Thermal Shift of NUDT5 with NUDT5i

| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| Vehicle Control | 52.1 ± 0.4 | - |

| NUDT5i (10 µM) | 57.8 ± 0.5 | +5.7 |

Table 3: Effect of NUDT5i on Downstream Protein Expression

| Treatment | Relative p-AKT Expression | Relative Cyclin D1 Expression |

| Vehicle Control | 1.00 | 1.00 |

| NUDT5i (5 µM) | 0.62 ± 0.08 | 0.55 ± 0.07 |

| NUDT5i (10 µM) | 0.31 ± 0.05 | 0.28 ± 0.04 |

Logical Relationship of NUDT5 Inhibition

The inhibition of NUDT5 is expected to lead to a series of cellular events, ultimately resulting in reduced cancer cell proliferation. This logical relationship can be visualized as follows.

Conclusion

The cell-based assays outlined in this document provide a robust framework for assessing the efficacy of a novel NUDT5 inhibitor. By systematically evaluating the inhibitor's impact on cell viability, confirming its engagement with the NUDT5 target, and analyzing its effects on downstream signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The presented protocols and data visualization methods are designed to facilitate reproducible and high-quality research in the development of targeted cancer therapies.

References

- 1. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

Application Note: Western Blot Protocol for Determining pERK Inhibition by ML786

For Research Use Only. Not for use in diagnostic procedures.

Abstract